![molecular formula C7H6IN3 B3237309 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1386457-82-4](/img/structure/B3237309.png)
3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Overview
Description
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the fifth position of the pyrazolo[3,4-c]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine typically involves the iodination of a suitable pyrazolopyridine precursor. One common method is the iodination of 5-methyl-1H-pyrazolo[3,4-c]pyridine using iodine or an iodine-containing reagent under acidic conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura and Sonogashira coupling reactions, with bases like potassium carbonate or triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-azido-5-methyl-1H-pyrazolo[3,4-c]pyridine or 3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridine can be formed.
Coupling Products: Products with extended aromatic systems or alkynyl groups can be synthesized through coupling reactions.
Scientific Research Applications
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyridine core play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on the nature of the target and the binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-6-methyl-1H-pyrazolo[3,4-b]pyridine
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3,6-Diaryl-1H-pyrazolo[3,4-b]pyridines
Uniqueness
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom at the third position enhances its reactivity in substitution and coupling reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
3-Iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring fused with a pyridine ring, characterized by an iodine atom at the 3-position and a methyl group at the 5-position. Its molecular formula is C7H6IN3, with a molecular weight of approximately 245.02 g/mol. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound acts primarily as an inhibitor of cytochrome P450 enzymes . These enzymes are crucial for drug metabolism and the synthesis of endogenous compounds. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.
Enzyme Inhibition
The compound has been shown to inhibit specific cytochrome P450 isoforms, which can affect various metabolic pathways. This inhibition is significant in pharmacological contexts as it may enhance or diminish the effects of other drugs administered concurrently.
Anticancer Properties
Emerging studies suggest that derivatives of pyrazolo[3,4-c]pyridine, including this compound, exhibit anticancer activity . For instance, related compounds have demonstrated antiproliferative effects on various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo-pyridine framework can enhance anticancer efficacy .
Case Study 1: Inhibition of TBK1
A study focused on pyrazolo[3,4-b]pyridine derivatives identified potent inhibitors targeting TBK1 (TANK-binding kinase 1), a key regulator in immune response and cancer progression. Although this study did not directly test this compound, it provides insight into the potential for similar compounds to modulate critical signaling pathways in cancer cells. The compound 15y , a related derivative, exhibited an IC50 value of 0.2 nM against TBK1 and demonstrated significant antiproliferative effects across multiple cancer cell lines .
Case Study 2: Interaction with Biological Macromolecules
Research has shown that this compound interacts with various biological macromolecules, affecting enzyme activities and potentially altering metabolic pathways when co-administered with other pharmaceuticals. Understanding these interactions is crucial for assessing its safety and efficacy in therapeutic contexts.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally similar to this compound along with their similarity indices:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | 1357947-08-0 | 0.83 |
6-Bromo-1H-pyrazolo[4,3-c]pyridine | 1206973-12-7 | 0.68 |
5-Bromo-1H-pyrazolo[4,3-b]pyridine | 1227628-78-5 | 0.64 |
3-Methyl-1H-pyrazolo[3,4-c]pyridine | 1072249-89-8 | 0.63 |
This table illustrates the structural diversity within the pyrazolo-pyridine family and how specific substitutions influence biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridine, and what reaction parameters are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves halogenation of a pyrazolo[3,4-c]pyridine precursor. For example, 5-halo derivatives can be prepared via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Key parameters include:
- Catalysts : Trifluoroacetic acid (TFA) is often used as a catalyst in cyclocondensation reactions to form the pyrazole ring .
- Solvents : Toluene or ethanol under reflux conditions are common for facilitating ring closure .
- Temperature : Reactions often require reflux (100–120°C) to achieve high yields .
- Purification : Column chromatography or recrystallization is critical for isolating pure products .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer :
- Spectroscopy : NMR and NMR are used to confirm substituent positions and chemical environments. For example, the methyl group at position 5 appears as a singlet (~δ 2.5 ppm), while the iodine substituent deshields adjacent protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen presence .
- X-ray Crystallography : Resolves tautomeric forms (e.g., 1H vs. 2H configurations) and confirms regiochemistry .
Q. What are the preliminary biological screening strategies for this compound?
- Methodological Answer :
- In vitro assays : Test kinase inhibition (e.g., BTK inhibitors for autoimmune diseases) using enzymatic assays .
- Cytotoxicity : Use MTT assays on cancer cell lines to evaluate anti-proliferative activity .
- SAR studies : Compare activity of 3-iodo derivatives with other halogenated analogs (e.g., 3-chloro or 3-bromo) to assess iodine’s role .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model transition states and predict regioselectivity in Suzuki or Buchwald-Hartwig couplings .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. The iodine atom’s polarizability enhances its leaving-group ability in substitution reactions .
- Example : CAM-B3LYP/PCM models can simulate solvent effects on reaction pathways .
Q. How do tautomeric equilibria and solvent effects influence spectroscopic data interpretation?
- Methodological Answer :
- Tautomerism : The 1H/2H-pyrazolo tautomers cause shifts in NMR peaks. DMSO-d stabilizes the 1H form, while CDCl may favor the 2H tautomer .
- Solvent-Dependent IR : Hydrogen bonding in polar solvents (e.g., methanol) red-shifts NH and CO stretching frequencies .
- Mitigation : Use variable-temperature NMR or deuterium exchange experiments to resolve ambiguities .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC values from assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Proteomic Profiling : Identify off-target effects via kinome-wide screening to explain divergent results .
- Structural Validation : Re-examine crystallographic data to confirm binding modes and rule out polymorphism .
Properties
IUPAC Name |
3-iodo-5-methyl-2H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-5-6(3-9-4)10-11-7(5)8/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEXSKOLTYFXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=N1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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